N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide
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Overview
Description
N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with ethyl, oxo, and diphenyl groups, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The introduction of ethyl, oxo, and diphenyl groups onto the pyrrolidine ring is achieved through a series of substitution reactions. Common reagents used in these reactions include alkyl halides, ketones, and phenyl groups.
Acetylation: The final step involves the acetylation of the ethyl group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and phenyl groups are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2-(4-Ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)-4-(methoxymethyl)piperidin-4-yl)-N-phenylacetamide: This compound shares structural similarities with N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide, particularly in the presence of the ethyl and oxo groups.
Alfentanil Hydrochloride Hydrate: Another related compound, often studied for its pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
138863-03-3 |
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Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H26N2O2/c1-3-24-16-20(14-15-23-17(2)25)22(21(24)26,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,3,14-16H2,1-2H3,(H,23,25) |
InChI Key |
UITMARQPOODMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCNC(=O)C |
Origin of Product |
United States |
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